molecular formula C9H12N2O3 B14354186 N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide CAS No. 90237-94-8

N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide

Cat. No.: B14354186
CAS No.: 90237-94-8
M. Wt: 196.20 g/mol
InChI Key: UIVKCSNWUOOEPS-UHFFFAOYSA-N
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Description

N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents attached to it.

Preparation Methods

The synthesis of N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines in the presence of acetone . This reaction typically requires refluxing conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anti-inflammatory and anticancer agent Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development

Mechanism of Action

The mechanism of action of N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide can be compared with other similar compounds, such as 6-Acetyl-2,3,4,5-tetrahydropyridine and N-(1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-2-dodecylsuccinimide . These compounds share structural similarities but may differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various applications.

Properties

90237-94-8

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N-(1-acetyl-6-oxo-2,3-dihydropyridin-5-yl)acetamide

InChI

InChI=1S/C9H12N2O3/c1-6(12)10-8-4-3-5-11(7(2)13)9(8)14/h4H,3,5H2,1-2H3,(H,10,12)

InChI Key

UIVKCSNWUOOEPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCCN(C1=O)C(=O)C

Origin of Product

United States

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